molecular formula C18H17FN2O2S B2986849 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851806-76-3

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2986849
CAS No.: 851806-76-3
M. Wt: 344.4
InChI Key: SQAVOENUBAPJQL-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methoxybenzoyl group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-{[(2-fluorophenyl)methyl]sulfanyl} intermediate.

    Coupling with Methoxybenzoyl Chloride: The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

    Cyclization: The final step involves cyclization of the intermediate to form the dihydroimidazole ring, which can be achieved using a suitable cyclizing agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Similar in structure but with a bromo substituent instead of a methoxy group.

    2-{[(4-Fluorophenyl)methyl]sulfanyl}acetic acid: Lacks the methoxybenzoyl moiety, making it less complex.

    2-{[(3-Bromophenyl)carbamoyl]methyl}sulfanyl acetic acid: Contains a carbamoyl group instead of a methoxybenzoyl group.

Uniqueness

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorophenyl and methoxybenzoyl groups, along with the dihydroimidazole ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-23-15-7-4-6-13(11-15)17(22)21-10-9-20-18(21)24-12-14-5-2-3-8-16(14)19/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAVOENUBAPJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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